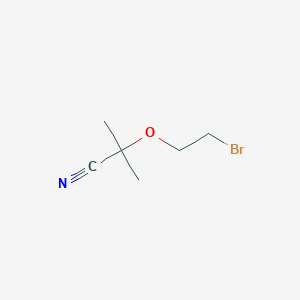![molecular formula C7H3F2NO B8360282 4,6-Difluorobenzo[d]oxazole](/img/structure/B8360282.png)
4,6-Difluorobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of fluorine atoms at the 4 and 6 positions of the benzene ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with 4,6-difluorobenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as metal nanoparticles or ionic liquids may also be employed to improve the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to electrophilic substitution reactions, particularly at the nitrogen atom.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while electrophilic substitution with halogens can produce halogenated oxazoles .
Applications De Recherche Scientifique
4,6-Difluorobenzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,6-Difluorobenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the inhibition or activation of biological pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichlorobenzo[d]oxazole: Similar in structure but with chlorine atoms instead of fluorine.
4,6-Dibromobenzo[d]oxazole: Contains bromine atoms at the 4 and 6 positions.
4,6-Diiodobenzo[d]oxazole: Features iodine atoms at the same positions.
Uniqueness
4,6-Difluorobenzo[d]oxazole is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms are highly electronegative and can significantly influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C7H3F2NO |
|---|---|
Poids moléculaire |
155.10 g/mol |
Nom IUPAC |
4,6-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H |
Clé InChI |
FGRDQHHMFXMKSA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1OC=N2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrimido[4,5-b]Quinolin-4(3H)-One-2-Carboxamide](/img/structure/B8360225.png)

![5-Hydroxy-6-propyl benzo[1.3]dioxole](/img/structure/B8360236.png)


![5-[4-(1-Methylethyl)-1-piperazinyl]-2-nitrobenzaldehyde](/img/structure/B8360245.png)





